N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide
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Overview
Description
N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, a chlorophenoxy group, and a sulfamoylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenoxy group. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of a chlorophenol derivative with a suitable alkylating agent to form the chlorophenoxy moiety.
Coupling with the sulfamoylphenyl group: The final step involves the coupling of the chlorophenoxy-furan intermediate with a sulfamoylphenyl derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.
Major Products Formed
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines from the reduction of nitro groups.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding assays, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide
- 5-[(2-chlorophenoxy)methyl]-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-furamide
Uniqueness
N-[4-(aminosulfonyl)phenyl]-5-[(2-chlorophenoxy)methyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfamoylphenyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C18H15ClN2O5S |
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Molecular Weight |
406.8 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H15ClN2O5S/c19-15-3-1-2-4-16(15)25-11-13-7-10-17(26-13)18(22)21-12-5-8-14(9-6-12)27(20,23)24/h1-10H,11H2,(H,21,22)(H2,20,23,24) |
InChI Key |
RISZJEPZUYFOAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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